molecular formula C13H16N2O2 B5159538 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine

Cat. No.: B5159538
M. Wt: 232.28 g/mol
InChI Key: DMAOZEUHKHOPJG-FNORWQNLSA-N
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Description

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a nitrophenyl group via a prop-2-enyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out between 2-nitroacetophenone and a suitable aldehyde derivative in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for an extended period, followed by acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2E)-3-(3-Nitrophenyl)prop-2-enoyl]pyrrolidine
  • 1-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]pyrrolidine

Uniqueness

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-15(17)13-8-2-1-6-12(13)7-5-11-14-9-3-4-10-14/h1-2,5-8H,3-4,9-11H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAOZEUHKHOPJG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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